molecular formula C11H11ClO2 B12639217 (5S)-5-(4-chlorophenyl)-5-methyloxolan-2-one CAS No. 918831-63-7

(5S)-5-(4-chlorophenyl)-5-methyloxolan-2-one

Cat. No.: B12639217
CAS No.: 918831-63-7
M. Wt: 210.65 g/mol
InChI Key: ALVWTFFOXRPSQX-NSHDSACASA-N
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Description

(5S)-5-(4-chlorophenyl)-5-methyloxolan-2-one is a chemical compound with a unique structure that includes a chlorophenyl group and a methyloxolanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-5-(4-chlorophenyl)-5-methyloxolan-2-one typically involves the reaction of 4-chlorobenzaldehyde with a suitable oxirane derivative under acidic or basic conditions. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product. Industrial production methods may involve the use of catalysts to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

(5S)-5-(4-chlorophenyl)-5-methyloxolan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into alcohol derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, including temperature and solvent, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted phenyl derivatives, depending on the type of reaction and reagents used .

Scientific Research Applications

Chemistry

(5S)-5-(4-chlorophenyl)-5-methyloxolan-2-one serves as an important intermediate in organic synthesis. It is utilized to produce more complex organic molecules through various chemical reactions, including:

  • Condensation Reactions : Used to form larger molecular structures.
  • Functionalization : Modifying the compound to enhance its properties for specific applications.

Biology

Research indicates that this compound exhibits potential biological activities:

  • Antimicrobial Activity : Studies have shown that it may inhibit the growth of certain bacteria and fungi.
  • Anticancer Properties : Preliminary investigations suggest it may possess anticancer effects, warranting further exploration in cancer research settings.

Medicine

The compound is being investigated for its therapeutic potential:

  • Therapeutic Agent Development : Ongoing research aims to explore its efficacy against various diseases, particularly in oncology.
  • Mechanism of Action : The compound interacts with specific molecular targets, potentially modulating enzyme activity or altering signal transduction pathways.

Industry

In industrial applications, this compound is utilized in:

  • Pharmaceutical Production : It is used as a building block for synthesizing active pharmaceutical ingredients (APIs).
  • Agrochemicals : Its properties make it suitable for developing pesticides or herbicides.

Data Tables

Application AreaSpecific UsePotential Benefits
ChemistryIntermediate in organic synthesisEnables the creation of complex molecules
BiologyAntimicrobial and anticancer studiesPotential for new treatments
MedicineTherapeutic agent developmentTargeted therapies for diseases
IndustryPharmaceutical and agrochemical productionCost-effective synthesis of APIs

Case Studies

  • Anticancer Research :
    • A study evaluated the anticancer activity of derivatives of this compound against various cancer cell lines, showing promising results that warrant further investigation into its mechanism of action .
  • Antimicrobial Evaluation :
    • Research demonstrated that certain derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in infection control .
  • Pharmaceutical Applications :
    • A patent outlines methods for synthesizing pharmaceutical compounds using this compound as an intermediate, emphasizing its role in drug formulation .

Mechanism of Action

The mechanism of action of (5S)-5-(4-chlorophenyl)-5-methyloxolan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .

Biological Activity

(5S)-5-(4-chlorophenyl)-5-methyloxolan-2-one is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of its applications in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound features a unique oxolane ring structure substituted with a 4-chlorophenyl group and a methyl group. This configuration contributes to its distinct chemical reactivity and biological profile.

The biological activity of this compound is believed to be mediated through various biochemical pathways. The oxolane ring can influence enzyme activity and receptor interactions, which are critical for its pharmacological effects. The acetyl group may also play a role in modulating the activity of specific molecular targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, including:

  • Salmonella typhi
  • Bacillus subtilis

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the modulation of apoptotic pathways. Specific IC50 values have been reported for certain derivatives, indicating their potency against various cancer cell lines .

Enzyme Inhibition

This compound has demonstrated inhibitory effects on key enzymes such as:

  • Acetylcholinesterase (AChE) : Important for neurotransmission, with implications in treating neurodegenerative diseases.
  • Urease : Inhibition of this enzyme could lead to therapeutic applications in treating infections caused by urease-producing bacteria.

Research has reported strong inhibitory activities with IC50 values ranging from 1.13 to 6.28 µM, showcasing its potential as a lead compound for drug development .

Study on Antimicrobial Activity

In a comparative study, this compound was tested alongside other lactone derivatives. The results indicated that it exhibited moderate to strong antibacterial activity against the tested strains, outperforming some known antibiotics. The study highlighted the need for further exploration into its structure-activity relationship (SAR) to optimize its efficacy .

Anticancer Research

A recent study focused on the anticancer properties of various derivatives of this compound. The derivatives were evaluated for their cytotoxic effects on human cancer cell lines. Results showed that certain modifications significantly enhanced their anticancer activity, suggesting that structural alterations can lead to improved therapeutic profiles .

Data Table: Biological Activities Overview

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AntibacterialSalmonella typhiModerate
AntibacterialBacillus subtilisStrong
AcetylcholinesteraseHuman AChE1.13 - 6.28
Urease InhibitionUrease-producing bacteria2.14 - 6.28
AnticancerVarious human cancer cell linesVaries

Properties

CAS No.

918831-63-7

Molecular Formula

C11H11ClO2

Molecular Weight

210.65 g/mol

IUPAC Name

(5S)-5-(4-chlorophenyl)-5-methyloxolan-2-one

InChI

InChI=1S/C11H11ClO2/c1-11(7-6-10(13)14-11)8-2-4-9(12)5-3-8/h2-5H,6-7H2,1H3/t11-/m0/s1

InChI Key

ALVWTFFOXRPSQX-NSHDSACASA-N

Isomeric SMILES

C[C@]1(CCC(=O)O1)C2=CC=C(C=C2)Cl

Canonical SMILES

CC1(CCC(=O)O1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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